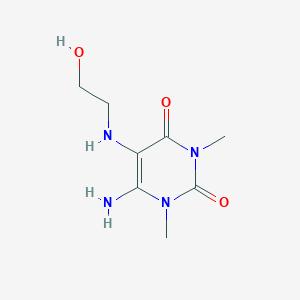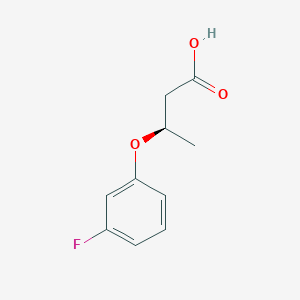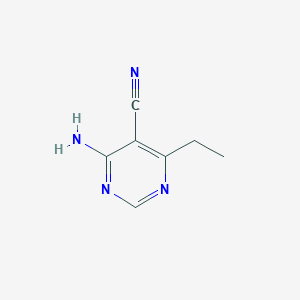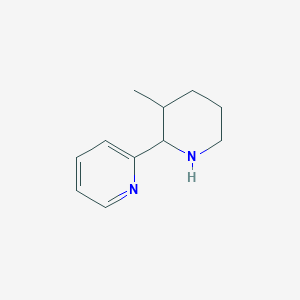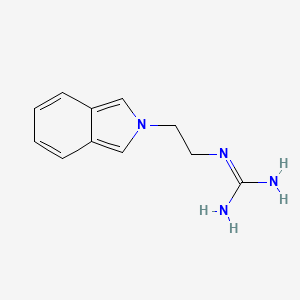
(2-(2-Isoindolyl)ethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine is a chemical compound with the molecular formula C11H14N4 and a molar mass of 202.26 g/mol This compound is characterized by the presence of an isoindole ring, which is a fused bicyclic structure containing nitrogen, and a guanidine group, which is a functional group with the formula HNC(NH2)NH2
Preparation Methods
The synthesis of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine typically involves the reaction of isoindole derivatives with guanidine. One common synthetic route includes the condensation of 2-(2H-isoindol-2-yl)ethylamine with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted isoindole and guanidine derivatives.
Scientific Research Applications
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole ring can interact with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine can be compared with other similar compounds, such as:
1-(2-(2H-Isoindol-2-yl)ethyl)amine: Lacks the guanidine group, which may result in different biological activity and chemical reactivity.
2-(2H-Isoindol-2-yl)ethylguanidine: A positional isomer with the guanidine group attached at a different position on the isoindole ring, potentially leading to different properties.
1-(2-(2H-Isoindol-2-yl)ethyl)urea: Contains a urea group instead of a guanidine group, which may affect its interactions with biological targets.
The uniqueness of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine lies in its specific combination of the isoindole and guanidine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67227-00-3 |
|---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(2-isoindol-2-ylethyl)guanidine |
InChI |
InChI=1S/C11H14N4/c12-11(13)14-5-6-15-7-9-3-1-2-4-10(9)8-15/h1-4,7-8H,5-6H2,(H4,12,13,14) |
InChI Key |
PVHCELIAMKSOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(C=C2C=C1)CCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





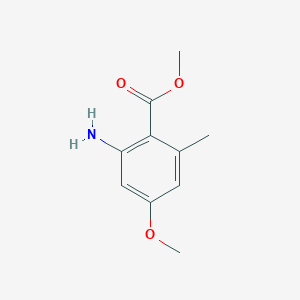
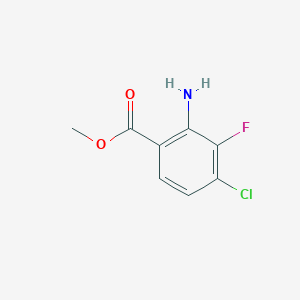
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
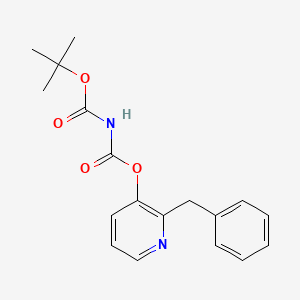

![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
